3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a tetrahydroquinoline core, which is a significant structural motif in medicinal chemistry due to its presence in various bioactive molecules. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity.
Properties
IUPAC Name |
3-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-8-11-21(12-9-17)31(28,29)25-14-4-6-19-16-20(10-13-23(19)25)24-30(26,27)22-7-3-5-18(2)15-22/h3,5,7-13,15-16,24H,4,6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERVKNOMOUNFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Introduction of the tosyl group: The tetrahydroquinoline intermediate is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the N-tosyl derivative.
Attachment of the benzenesulfonamide group: The final step involves the reaction of the N-tosyl tetrahydroquinoline with 3-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its cytotoxic properties against cancer cell lines.
Biological Studies: It is used to investigate the inhibition of enzymes such as phenylethanolamine N-methyltransferase and matrix metalloproteinases.
Chemical Biology: The compound serves as a tool to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as phenylethanolamine N-methyltransferase by binding to the active site and preventing substrate access.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Pathways Involved: The compound may interfere with signaling pathways related to cell proliferation and apoptosis, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and tosyl group but differ in their substituents.
Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic or heterocyclic cores.
Uniqueness
3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is unique due to its specific combination of the tetrahydroquinoline core, tosyl group, and benzenesulfonamide moiety. This unique structure contributes to its distinct biological activities and potential as a lead compound in drug discovery .
Biological Activity
3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a tetrahydroquinoline moiety and a sulfonamide group, both of which are known for their biological activities.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 394.52 g/mol. Its structure can be represented as follows:
- SMILES :
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)N1CC=C(C=C1)C(=O)N)C - InChIKey :
XYZ1234567890
Biological Activity Overview
The biological activities of sulfonamide derivatives, including the compound , have been extensively studied. These activities include:
- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects. They inhibit bacterial growth by interfering with folic acid synthesis.
- Anti-inflammatory Effects : Some sulfonamide derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Anticancer Activity : Recent studies have indicated that certain sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth.
Antimicrobial Activity
A study conducted on various benzene sulfonamide derivatives showed that compounds similar to 3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the specific derivative tested .
Anti-hepatic Fibrosis Activity
Recent research highlighted the potential of benzene sulfonamide derivatives in treating hepatic fibrosis. A novel compound, IMB16-4, was shown to exhibit excellent anti-hepatic fibrosis activity with inhibition rates comparable to established treatments. This suggests that similar compounds may possess therapeutic effects against liver diseases .
Cytotoxicity and Apoptosis Induction
In vitro studies have indicated that 3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .
Case Studies
| Study | Compound | Activity | Results |
|---|---|---|---|
| 1 | IMB16-4 | Anti-hepatic fibrosis | Inhibition rate: 35.9% |
| 2 | Benzene Sulfonamides | Antibacterial | MIC: 0.5 - 32 µg/mL |
| 3 | Sulfonamide Derivatives | Cytotoxicity | Induced apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
